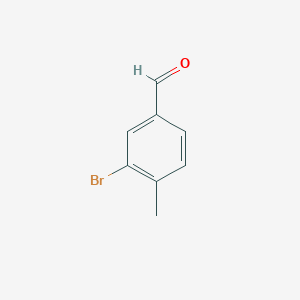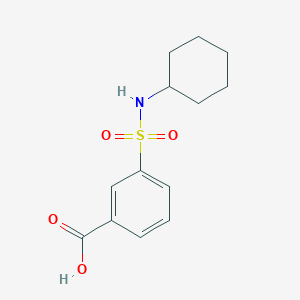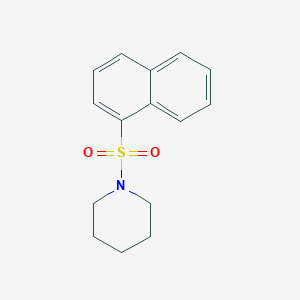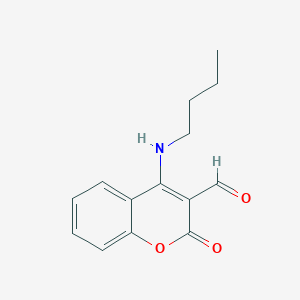
4-(Butylamino)-2-oxochromene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Butylamino)-2-oxochromene-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, material science, and organic synthesis. This compound is also known as BuAOC and has a molecular formula of C16H17NO3.
Mechanism Of Action
The mechanism of action of BuAOC is not fully understood. However, it is believed to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. BuAOC has also been shown to inhibit the expression of various proteins that are involved in cancer cell proliferation and survival.
Biochemical And Physiological Effects
BuAOC has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to cell death. BuAOC has also been found to inhibit the production of reactive oxygen species (ROS) in normal cells, which may contribute to its selectivity towards cancer cells. In addition, BuAOC has been shown to inhibit the expression of inflammatory cytokines, which may have implications for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of using BuAOC in lab experiments is its high potency against cancer cells. This allows for the use of lower concentrations of the compound, which can reduce the potential for toxicity in normal cells. However, BuAOC has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of BuAOC. One area of research is the development of new analogs that may have improved efficacy and selectivity towards cancer cells. Another area of research is the investigation of the mechanism of action of BuAOC, which may lead to the identification of new targets for cancer therapy. Additionally, the use of BuAOC in combination with other anticancer agents may enhance its therapeutic potential.
Synthesis Methods
The synthesis of 4-(Butylamino)-2-oxochromene-3-carbaldehyde involves the reaction of 4-hydroxy-2-oxochromene-3-carbaldehyde with butylamine in the presence of a catalyst such as sodium acetate. The reaction is carried out under reflux conditions for several hours, and the product is obtained in good yield after purification.
Scientific Research Applications
BuAOC has been extensively studied for its potential applications in drug discovery. It has been found to possess significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. BuAOC has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
properties
CAS RN |
167866-49-1 |
|---|---|
Product Name |
4-(Butylamino)-2-oxochromene-3-carbaldehyde |
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
4-(butylamino)-2-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C14H15NO3/c1-2-3-8-15-13-10-6-4-5-7-12(10)18-14(17)11(13)9-16/h4-7,9,15H,2-3,8H2,1H3 |
InChI Key |
ZRDDDCSIZHRDIR-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(C(=O)OC2=CC=CC=C21)C=O |
Canonical SMILES |
CCCCNC1=C(C(=O)OC2=CC=CC=C21)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



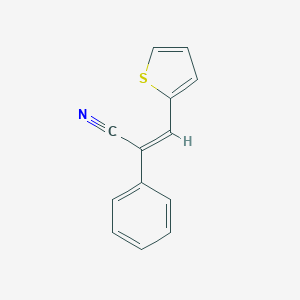
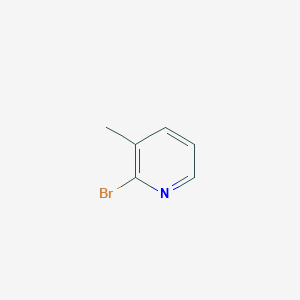
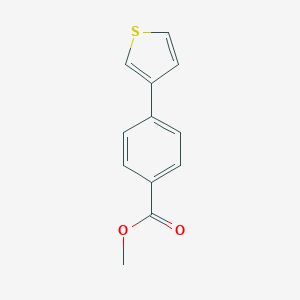
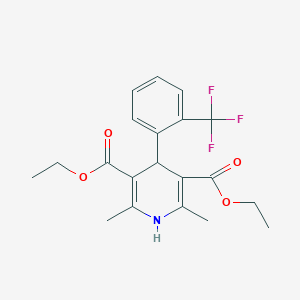
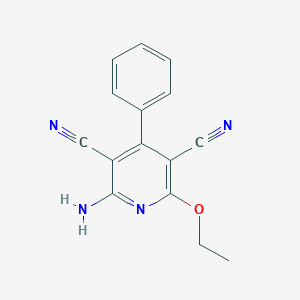
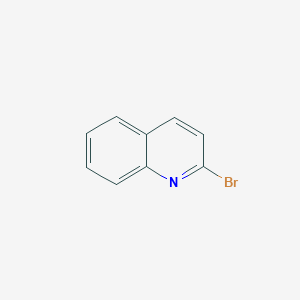
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide](/img/structure/B184083.png)
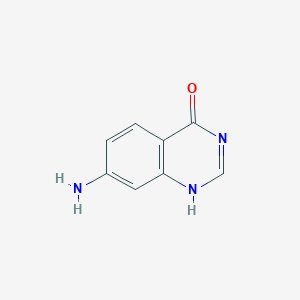
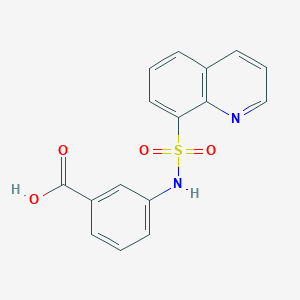
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B184092.png)
